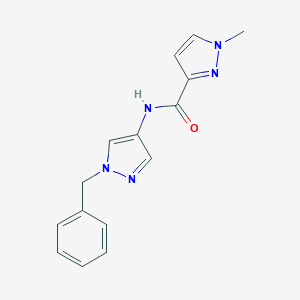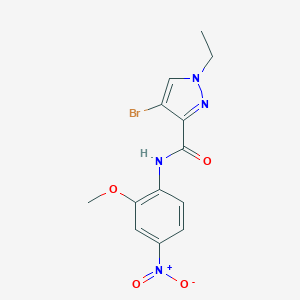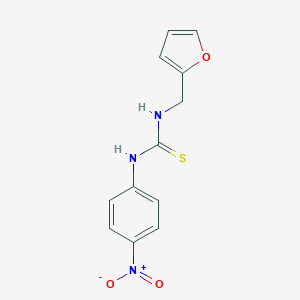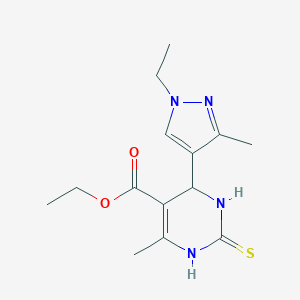
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. NF-κB is normally sequestered in the cytoplasm by IκBα, but upon activation, IκBα is phosphorylated and degraded, which allows NF-κB to translocate to the nucleus and activate target genes. This compound 11-7082 blocks the phosphorylation of IκBα, which prevents its degradation and thereby inhibits the activation of NF-κB.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and induce apoptosis of cancer cells by blocking the activation of NF-κB. This compound 11-7082 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, this compound 11-7082 has been shown to have immunomodulatory effects by inhibiting the activation of T cells and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high stability. This compound 11-7082 has been extensively studied and has a well-established mechanism of action, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, this compound 11-7082 also has some limitations. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. In addition, the inhibition of NF-κB by this compound 11-7082 may have pleiotropic effects, which may limit its therapeutic applications in some diseases.
Orientations Futures
There are several future directions for the research on N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082. One direction is to explore its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders. Another direction is to develop more selective inhibitors of NF-κB that have fewer off-target effects and pleiotropic effects. In addition, the combination of this compound 11-7082 with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Finally, the development of new methods for the delivery of this compound 11-7082 may improve its bioavailability and increase its therapeutic potential.
Méthodes De Synthèse
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 can be synthesized using a multistep process that involves the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-methyl-1H-pyrazole-3-carboxamide in the presence of a base to yield this compound 11-7082. The overall yield of the synthesis process is around 20%.
Applications De Recherche Scientifique
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. NF-κB is overexpressed in many types of cancer, and its inhibition by this compound 11-7082 has been shown to have anticancer effects in vitro and in vivo. This compound 11-7082 has also been shown to have anti-inflammatory effects in various animal models of inflammation, such as rheumatoid arthritis and colitis. In addition, this compound 11-7082 has been shown to have potential therapeutic applications in autoimmune disorders, such as multiple sclerosis and lupus.
Propriétés
Formule moléculaire |
C15H15N5O |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
N-(1-benzylpyrazol-4-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-19-8-7-14(18-19)15(21)17-13-9-16-20(11-13)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,17,21) |
Clé InChI |
XNYKEDKSWZRYKA-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
SMILES canonique |
CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B280040.png)
![N-(2-chlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B280041.png)

![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280047.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280048.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B280051.png)

![2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280054.png)
![Methyl 4-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]benzoate](/img/structure/B280055.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide](/img/structure/B280056.png)
![methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate](/img/structure/B280060.png)
![methyl 7-methyl-3-oxo-5-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280062.png)
![4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280063.png)

